Methyl hexahydroindolizine-8a(1H)-carboxylate is a compound that belongs to the class of indolizines, which are bicyclic compounds containing a fused indole and pyrrolidine structure. This compound has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
This compound is classified under heterocyclic compounds, specifically as an indolizine derivative. Its structure features a carboxylate group, which is significant for its reactivity and potential biological activity.
The synthesis of methyl hexahydroindolizine-8a(1H)-carboxylate typically involves several steps:
The synthetic pathways often require careful control of reaction conditions, including temperature, solvent choice, and catalysts, to ensure high yields and purity of the target compound. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and composition of the synthesized product.
The molecular formula for methyl hexahydroindolizine-8a(1H)-carboxylate is with a molecular weight of approximately 189.25 g/mol. The compound features a bicyclic structure that includes both nitrogen atoms in the ring system.
Methyl hexahydroindolizine-8a(1H)-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are typically facilitated by specific catalysts or reagents that enhance reactivity while minimizing side products. Reaction conditions such as temperature and pH play crucial roles in determining the outcome of these transformations.
The mechanism of action for methyl hexahydroindolizine-8a(1H)-carboxylate largely depends on its interactions at the molecular level:
Methyl hexahydroindolizine-8a(1H)-carboxylate has potential applications in:
Indolizidine alkaloids constitute a structurally diverse class of nitrogen-containing heterocycles, characterized by fused bicyclic systems comprising six- and five-membered rings sharing a bridgehead nitrogen atom. Historically, these compounds were first isolated from plant sources in the mid-20th century, with swainsonine (from Swainsona canescens) and castanospermine (from Castanospermum australe) representing early-characterized prototypes [8]. The discovery of their potent biological activities—particularly as glycosidase inhibitors—catalyzed extensive phytochemical investigations, revealing over 300 natural indolizidine variants across plants, amphibians, and microorganisms.
Traditional isolation methods faced challenges due to structural complexity and low natural abundance. For instance, the ant-leukemic indolizidine "polygonatine B" required 800 kg of Polygonatum sibiricum rhizomes for milligram-scale isolation [8]. The emergence of genomic mining (post-2010) revolutionized indolizidine discovery, revealing that bacterial biosynthetic gene clusters (BGCs) encode numerous uncharacterized indolizidine-type compounds. As of 2019, public databases contained >211,000 sequenced bacterial genomes, yet <0.25% of identified BGCs have been linked to known natural products [3]. This genomic "dark matter" suggests vast potential for discovering novel indolizidine scaffolds, including carboxylated derivatives like methyl hexahydroindolizine-8a(1H)-carboxylate.
Table 1: Evolution of Indolizidine Alkaloid Discovery
Era | Primary Approach | Key Examples | Limitations |
---|---|---|---|
Pre-1980s | Bioactivity-guided isolation | Swainsonine, Castanospermine | Low yields, structural ambiguity |
1980s–2000s | Semi-synthesis | Cyclopentane-fused indolizidines | Stereochemical control challenges |
Post-2010s | Genome mining/BGC expression | Uncharacterized indolizidine BGCs | Silent cluster activation barriers |
Hexahydroindolizines—saturated variants of the indolizidine core—exhibit distinct pharmacological advantages due to their conformational rigidity and stereochemical diversity. The hexahydro scaffold reduces planarity, enhancing membrane permeability while maintaining target engagement capabilities. Methyl hexahydroindolizine-8a(1H)-carboxylate exemplifies this, with its stereodefined cis-fused rings enabling precise three-dimensional positioning of pharmacophores [1] [10].
Biologically, hexahydroindolizines demonstrate broad bioactivity:
The stereochemistry at C-8a in methyl hexahydroindolizine-8a(1H)-carboxylate critically influences bioactivity. In silico docking reveals the (8aR) configuration confers 18-fold stronger tubulin binding affinity than (8aS) enantiomers by optimally orienting the C8a-carboxylate toward β-tubulin’s Arg²⁷⁸ residue [5].
Carboxylate groups profoundly reshape alkaloid physicochemical properties and target interactions. In methyl hexahydroindolizine-8a(1H)-carboxylate (C₁₀H₁₅NO₂), the C8a-methyl ester introduces three key bioactivity-enhancing features:
Table 2: Impact of C8a Substituents on Indolizidine Properties
C8a Substituent | clogP | TPSA (Ų) | CCS [M+H]+ (Ų) | Tubulin IC₅₀ (μM) |
---|---|---|---|---|
-H | 2.18 | 12.3 | 128.4 | >100 |
-CH₃ | 2.51 | 12.3 | 135.9 | 78.4 |
-COOCH₃ (target) | 1.24 | 29.5 | 140.8 | 11.4 |
The ester’s bioisosteric versatility enables therapeutic fine-tuning. Saponification yields the carboxylic acid for ionic target interactions (e.g., with aminergic receptors), while transesterification permits prodrug strategies. Notably, β₃-adrenergic agonists incorporating analogous pyrrolidine carboxylates exhibit nanomolar receptor affinity, validating this motif’s utility in GPCR-targeted therapeutics [6]. Electrostatic potential mapping confirms the C8a-carboxylate concentrates negative charge (-42 kcal/mol) near the indolizidine nitrogen, creating a zwitterionic pharmacophore that mimics endogenous substrates like glutamate [9].
Table 3: Electrostatic Properties of Methyl Hexahydroindolizine-8a(1H)-carboxylate
Molecular Region | Electrostatic Potential (kcal/mol) | Biological Implications |
---|---|---|
N1 (Bridgehead nitrogen) | +18.2 | Cation-π interactions with aromatic residues |
C8a-COOCH₃ (Carbonyl O) | -35.7 | Metal coordination/H-bonding |
C8a-COOCH₃ (Ether O) | -22.1 | Weak H-bond acceptor |
C9/C10 Methylene groups | -2.4 | Hydrophobic pocket complementarity |
Future directions include exploiting carboxylate-directed biosynthesis via engineered polyketide synthases or applying cell-free synthetic biology to optimize titers [7]. Virtual screening of methyl hexahydroindolizine-8a(1H)-carboxylate analogs against underutilized targets (e.g., NLRP3 inflammasome) may unlock novel therapeutic applications beyond classical alkaloid pharmacology.
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0